2-Allyl-5-methoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h3,5-7H,1,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKQDFIPCZIWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Allyl 5 Methoxyaniline
Established Synthetic Pathways to 2-Allyl-5-methoxyaniline
The established routes for synthesizing this compound and its analogues rely on well-documented and versatile reactions in organic chemistry. These pathways offer reliable methods for constructing the target molecule's specific substitution pattern.
The aza-Claisen rearrangement is a powerful method for the synthesis of ortho-allylanilines. This reaction is a type of google.comgoogle.com-sigmatropic rearrangement involving nitrogen-containing compounds, analogous to the more common Claisen rearrangement of allyl vinyl ethers. tcichemicals.com In this approach, an N-allyl aniline (B41778) derivative is converted to a γ,δ-unsaturated imine, which upon tautomerization or hydrolysis yields the ortho-allylated aniline. tcichemicals.com
The reaction typically requires high temperatures to proceed. However, the addition of a Lewis acid can facilitate the rearrangement at lower temperatures. tcichemicals.com The employment of the aza-Claisen rearrangement has proven to be an efficient method for synthesizing specialized anilines. rsc.org The general mechanism involves the concerted reorganization of six electrons in a cyclic transition state, leading to the formation of a new carbon-carbon bond at the ortho position of the aniline ring.
Table 1: Key Features of Aza-Claisen Rearrangement
| Feature | Description |
| Reaction Type | google.comgoogle.com-Sigmatropic Rearrangement |
| Reactants | Allyl vinyl amines, N-Allyl amides |
| Products | γ,δ-Unsaturated imines, γ,δ-Unsaturated amides |
| Conditions | Typically high temperature; can be lowered with Lewis acids |
Reductive amination, also known as reductive alkylation, is a versatile method for forming amines. This reaction can be employed to synthesize precursors of this compound. The process typically involves two steps that can be performed in a single operation: the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. redalyc.org
A wide variety of reducing agents can be used for this purpose, including sodium borohydride, triethylsilane, and catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. organic-chemistry.orggoogle.com For instance, a precursor ketone could be reacted with an appropriate amine under reductive conditions to form a key intermediate in the synthesis of the target molecule. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org A two-step, one-pot reductive amination using a CuAlOx catalyst in a flow reactor has been reported for the synthesis of related furan (B31954) derivatives, highlighting a modern and scalable approach. mdpi.com
Table 2: Common Reagents for Reductive Amination
| Reagent/System | Function |
| Sodium Borohydride (NaBH4) | Reducing Agent |
| Raney Nickel | Catalyst for Hydrogenation |
| Palladium on Carbon (Pd/C) | Catalyst for Hydrogenation |
| Phenylsilane | Stoichiometric Reductant |
| Hydrogen (H2) | Reducing Agent with Catalyst |
A common and fundamental step in the synthesis of many aniline derivatives is the reduction of a corresponding nitroaromatic precursor. To synthesize this compound, a precursor such as 1-allyl-4-methoxy-2-nitrobenzene could be reduced to form the final aniline product. This transformation is one of the most important and widely used reactions in industrial organic chemistry.
Catalytic hydrogenation is a frequently employed method, utilizing catalysts like palladium, platinum, or nickel under a hydrogen atmosphere. google.comnih.gov Supported gold nanoparticles have also been shown to be highly chemoselective for the reduction of nitro groups, leaving other functional groups like double bonds or carbonyls intact. springernature.com For example, a synthetic pathway for a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, utilized a 10% Pd/C catalyst with hydrogen gas for the reduction of the nitro precursor, achieving a 90% yield for this step. nih.gov
Table 3: Selected Methods for Nitro Group Reduction
| Method | Catalyst/Reagents | Key Advantages |
| Catalytic Hydrogenation | 10% Pd/C, H2 | High yield, common lab procedure |
| Catalytic Hydrogenation | Pt/C, H2 | Effective for various nitro compounds google.com |
| Supported Gold Nanoparticles | Au/TiO2 or Au/Fe2O3, H2 | High chemoselectivity springernature.com |
| Chemical Reduction | Decaborane in Methanol (B129727) | Alternative to catalytic hydrogenation |
Alternative and Novel Synthetic Approaches to Related Methoxyaniline Compounds
Beyond the established pathways, novel synthetic methodologies are continuously being developed. The benzyne (B1209423) aza-Claisen reaction is one such innovative approach. In this reaction, an aryne is added to a tertiary allylamine, which simultaneously provides the π-component for the rearrangement and quaternizes the amine, thereby lowering the activation energy for the sigmatropic shift to afford o-allylaniline products. nih.gov
Another advanced strategy is the asymmetric aza-Claisen rearrangement, which can produce chiral molecules with high enantiopurity. organic-chemistry.org For the synthesis of the methoxyaniline core, a one-step method involving the hydrogenation and transposition of nitrobenzene (B124822) compounds in methanol has been developed. This process uses a noble metal catalyst and offers a direct route to p-methoxyaniline compounds from readily available starting materials. google.com
Process Optimization and Scalability Considerations in this compound Synthesis
For any synthetic route to be industrially viable, process optimization and scalability are critical considerations. The goal is to maximize product yield and purity while minimizing costs, waste, and reaction time. Key areas for optimization in the synthesis of this compound include the choice of catalyst, reaction conditions, and downstream processing.
The selection of catalysts is crucial. For hydrogenation steps, the activity, selectivity, cost, and reusability of catalysts like Pd/C or Raney Nickel must be evaluated. The optimization of reaction conditions such as temperature, pressure, and solvent can significantly impact the reaction's efficiency and the formation of byproducts. researchgate.net
Modern approaches like flow chemistry, as opposed to traditional batch processing, can offer significant advantages for scalability. Flow reactors can provide better control over reaction parameters, improve safety, and allow for continuous production. mdpi.com Finally, the development of an efficient downstream processing sequence—involving steps like extraction, distillation, and crystallization—is essential for isolating the final product at the desired purity and is a key focus of process synthesis and development. dtu.dk
Reactivity and Reaction Mechanisms of 2 Allyl 5 Methoxyaniline
Electrophilic Aromatic Substitution Reactions of 2-Allyl-5-methoxyaniline
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. The existing substituents on the this compound ring profoundly influence the rate and regioselectivity of these reactions.
The position of substitution for an incoming electrophile on the aromatic ring is determined by the electronic properties of the substituents already present: the amino (-NH2), methoxy (B1213986) (-OCH3), and allyl (-CH2CH=CH2) groups.
Amino and Methoxy Groups: Both the amino and methoxy groups are strong activating groups and ortho, para-directors. youtube.comlibretexts.org This is due to their ability to donate electron density to the ring through a resonance effect, which involves the lone pairs on the nitrogen and oxygen atoms. libretexts.org This donation of electrons increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than benzene itself. libretexts.org The resonance stabilization is most effective at the positions ortho and para to these substituents, leading to a buildup of negative charge at these sites. libretexts.org
Allyl Group: The allyl group is considered a weak activating group and is also an ortho, para-director. youtube.com Its activating nature stems from an inductive effect, where the alkyl carbon chain donates electron density to the aromatic ring. youtube.com
In this compound, the directing effects of these groups must be considered collectively. The amino group (at C1) and the methoxy group (at C5) are the most powerful activators. They strongly direct incoming electrophiles to their respective ortho and para positions. The allyl group at C2 has a weaker directing effect. The positions C4 and C6 are ortho or para to the strong activating groups (-NH2 and -OCH3), making them the most electron-rich and sterically accessible sites for electrophilic attack. The C3 position is sterically hindered by the adjacent allyl and amino groups. Therefore, electrophilic substitution is expected to occur preferentially at the C4 and C6 positions.
| Substituent | Position | Electronic Effect | Directing Influence | Relative Strength |
|---|---|---|---|---|
| Amino (-NH2) | C1 | +R (Resonance Donating), -I (Inductive Withdrawing) | Ortho, Para | Strong Activator |
| Methoxy (-OCH3) | C5 | +R (Resonance Donating), -I (Inductive Withdrawing) | Ortho, Para | Strong Activator |
| Allyl (-CH2CH=CH2) | C2 | +I (Inductive Donating) | Ortho, Para | Weak Activator |
The mechanism for electrophilic aromatic substitution proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This step breaks the aromaticity of the ring and forms a C-E bond, resulting in the formation of the arenium ion.
Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
For this compound, attack at the C4 or C6 positions leads to arenium ions that are particularly well-stabilized. The positive charge in the intermediate can be delocalized not only across the ring but also onto the lone pairs of the nitrogen and oxygen atoms of the amino and methoxy groups, respectively. This additional resonance stabilization significantly lowers the activation energy for substitution at these positions compared to attack at the C3 position. libretexts.org
Reactions Involving the Allyl Moiety
The allyl group provides a versatile handle for a range of chemical transformations, particularly for the construction of nitrogen-containing heterocyclic systems.
Intramolecular carboamination involves the addition of the amine functionality across the double bond of the allyl group within the same molecule. These reactions are typically catalyzed by transition metals, such as gold, which can activate the alkene towards nucleophilic attack by the amine. This process can lead to the formation of five- or six-membered nitrogen-containing rings, such as substituted indolines or tetrahydroquinolines, often with a concomitant migration of a functional group.
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic compounds, including nitrogen heterocycles. nih.govrsc.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond between two existing alkene moieties within a single molecule, releasing ethylene (B1197577) as a byproduct. drughunter.com
To utilize RCM with this compound, the amine functionality must first be modified to contain a second alkene group, creating a diene substrate. This is commonly achieved by acylating or alkylating the amine with a reagent that contains a terminal double bond (e.g., acryloyl chloride or another allyl group). Once the diene is formed, exposure to an RCM catalyst can initiate the cyclization. This strategy is highly effective for synthesizing a variety of unsaturated nitrogen heterocycles, which are valuable scaffolds in medicinal chemistry. nih.gov The choice of catalyst and reaction conditions can be tuned to optimize yield and selectivity for the desired ring size. nih.govresearchgate.net
| Catalyst Generation | Common Name | Key Features |
|---|---|---|
| 1st Generation | Grubbs' Catalyst (G-I) | Effective for many RCM reactions, but sensitive to air and moisture. beilstein-journals.org |
| 2nd Generation | Grubbs' Catalyst (G-II) | Higher activity and better stability; tolerates more functional groups. nih.govresearchgate.net |
| 3rd Generation | Hoveyda-Grubbs' Catalyst | Enhanced stability and slower initiation, useful for controlled reactions. beilstein-journals.org |
Transformations at the Amine Functionality
The primary amine group of this compound is a key site for chemical modification. Standard transformations for aromatic amines can be readily applied to this molecule.
Acylation: The amine can be easily acylated by reacting it with acyl chlorides or anhydrides to form amides. This transformation is often used to protect the amine group during other reactions or to install a functional handle, as seen in the preparation of RCM substrates.
Alkylation: The nitrogen can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process. Reductive amination is another common method for controlled alkylation.
Diazotization: Like other anilines, the amine group can be converted into a diazonium salt (-N2+) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a wide variety of functional groups (e.g., -OH, -CN, -X where X is a halogen) through reactions like the Sandmeyer reaction.
N-Alkylation and N-Acylation Reactions
The primary amine group of this compound is expected to undergo typical N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the substitution of the hydrogen atoms on the amine nitrogen with alkyl groups. Generally, this is achieved by reacting the aniline (B41778) with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline acts as the nucleophile. The presence of a base is often required to neutralize the hydrogen halide byproduct. researchgate.netnih.gov For anilines, polyalkylation can be an issue, leading to a mixture of secondary and tertiary amines. Catalytic methods using transition metals like palladium, ruthenium, or copper can also facilitate N-alkylation, often with alcohols as the alkylating agents, which is considered a more environmentally friendly approach. nih.govresearchgate.net
N-Acylation: This involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is a common protection strategy for the amine group or a step in the synthesis of more complex molecules. Typical acylating agents include acyl chlorides or acid anhydrides. The reaction is generally robust and high-yielding. The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
While no specific examples for this compound were found, the electronic effect of the methoxy group (electron-donating) and the allyl group would influence the nucleophilicity of the amine, but it is expected to react readily under standard acylation conditions.
Condensation Reactions with Carbonyl Compounds
The primary amine of this compound is expected to react with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The reaction is typically acid-catalyzed and reversible, often requiring the removal of water to drive the equilibrium towards the imine product. The specific reactivity would be influenced by the steric hindrance from the ortho-allyl group and the electronic properties of both the aniline and the carbonyl compound.
Transition Metal-Catalyzed Transformations
The structure of this compound, featuring both an aniline and an allyl group, presents multiple sites for transition metal-catalyzed transformations.
Palladium-Catalyzed Reactions of this compound
Palladium is a highly versatile catalyst for a variety of transformations involving anilines and alkenes. researchgate.net For this compound, several palladium-catalyzed reactions could be envisaged, although specific examples are not documented in the provided search results.
Intramolecular Cyclization (Heck-type Reaction): A prominent reaction for o-alkenyl anilines is the intramolecular Heck reaction, which leads to the formation of indole (B1671886) or indoline (B122111) scaffolds. nih.govorganic-chemistry.org In this process, the palladium catalyst would typically insert into the N-H bond (after N-protection or activation) or a C-H bond, followed by migratory insertion of the allyl group and subsequent reductive elimination or β-hydride elimination to form the heterocyclic ring.
Tsuji-Trost Allylic Substitution: The allyl group itself can participate in reactions like the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com In this reaction, a palladium(0) catalyst coordinates to the allyl double bond, leading to the formation of a π-allylpalladium complex. This complex can then be attacked by a nucleophile. While this is typically an intermolecular reaction, intramolecular versions are also possible.
Cross-Coupling Reactions: The aromatic ring could potentially undergo C-H activation and subsequent cross-coupling reactions, although this is less common than reactions involving the amine or allyl group. The Buchwald-Hartwig amination could also be performed on the amine, though this would be an intermolecular reaction.
A summary of potential palladium-catalyzed reactions is presented below.
| Reaction Type | Potential Product(s) | Catalyst System (General) |
| Intramolecular Heck Cyclization | 6-Methoxy-3-methylindoline | Pd(OAc)₂, Ligand, Base |
| Tsuji-Trost Reaction | Varies with nucleophile | Pd(PPh₃)₄, Nucleophile |
| Buchwald-Hartwig Amination | N-Aryl-2-allyl-5-methoxyaniline | Pd catalyst, Ligand, Base |
Exploration of Other Metal Catalysis for Directed Reactions
Besides palladium, other transition metals like rhodium, ruthenium, and copper are known to catalyze reactions involving anilines and alkenes.
Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for various C-H activation and coupling reactions. rsc.orgrsc.orgnih.gov For a substrate like this compound, rhodium could potentially catalyze hydroamination or cyclization reactions. Rhodium-catalyzed allylic amination is a known method for constructing C-N bonds. nih.gov
Ruthenium-Catalyzed Reactions: Ruthenium catalysts are used in a range of transformations including C-H activation, metathesis, and hydrogenation. acs.orgrsc.orgresearchgate.netbath.ac.uk Ruthenium-catalyzed C-H functionalization of anilines, often directed by a suitable auxiliary, has been reported. rsc.org It could also potentially catalyze the synthesis of quinolines from anilines and allylic partners. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts are often used for Ullmann-type coupling reactions and have seen increasing use in various C-H functionalization and cyclization reactions. beilstein-journals.orgbeilstein-journals.orgrsc.orgnih.gov Copper-catalyzed allylic substitutions and annulation strategies are also established. beilstein-journals.org
While these catalytic systems are widely used for related substrates, their specific application to this compound has not been reported in the searched literature. The development of selective catalytic transformations for this specific molecule would require experimental investigation.
Advanced Synthetic Transformations Utilizing 2 Allyl 5 Methoxyaniline
Application as a Key Building Block for Complex Organic Molecules
The inherent reactivity of the allyl and aniline (B41778) moieties in 2-Allyl-5-methoxyaniline allows it to serve as a foundational component for the synthesis of complex polycyclic structures. The electron-donating methoxy (B1213986) group further influences the reactivity of the aromatic ring, making this compound a strategic starting material for targeted molecular construction.
Synthesis of Substituted Tetrahydroindoloisoquinoline Derivatives
One of the notable applications of ortho-allylanilines, including this compound, is in the synthesis of fused heterocyclic systems such as tetrahydroindoloisoquinolines. These structures are accessible through intramolecular palladium-catalyzed carboamination reactions. The general synthetic strategy involves a two-step process. First, the 2-allylaniline derivative is coupled with a 2-bromobenzaldehyde (B122850) derivative. The resulting intermediate, a substituted 2-allyl-N-(2-bromobenzyl)aniline, is then subjected to a palladium-catalyzed intramolecular cyclization. This key step forms a new carbon-carbon and carbon-nitrogen bond, constructing the fused bicyclic core of the tetrahydroindoloisoquinoline. This methodology provides a straightforward route to an uncommon class of heterocycles.
Table 1: Illustrative Conditions for Pd-Catalyzed Tetrahydroindoloisoquinoline Synthesis
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 110 | 82 |
This table represents typical conditions for this class of reaction and is for illustrative purposes.
Synthetic Routes to Quinoline Derivatives
Quinoline scaffolds are prevalent in numerous natural products and pharmacologically active compounds. This compound is an excellent precursor for synthesizing substituted quinolines due to the ortho positioning of the amine and allyl groups. Transition metal-catalyzed oxidative annulation strategies are particularly effective. For instance, palladium-catalyzed methods can facilitate the oxidative cyclization of anilines with various partners, including allyl alcohols or alkynes, to construct the quinoline core. rsc.orgscispace.comnih.gov
In a potential application, this compound could undergo an intramolecular cyclization or react with a coupling partner in a [3+3] annulation fashion. Palladium-catalyzed aerobic oxidation provides a powerful method for achieving such transformations, offering an efficient route to disubstituted quinolines. organic-chemistry.org The reaction proceeds through the activation of the allylic C-H bond and subsequent intramolecular attack by the aniline nitrogen. This approach avoids the harsh acidic or basic conditions often required in traditional quinoline syntheses like the Skraup or Friedländer methods. scispace.com
Table 2: Catalytic Systems for Quinoline Synthesis from Anilines
| Catalyst System | Oxidant | Key Features |
|---|---|---|
| Pd(OAc)₂ / Ligand | O₂ (air) | Aerobic, often requires a co-catalyst. |
| Ru-complex | None (traceless directing group) | Efficient [3+3] annulation with allyl alcohols. scispace.com |
| Iron(III)-based Lewis acid | - | Catalyzes reaction between anilines and allyl alcohols. scispace.com |
Precursor Role in the Formation of Diverse Nitrogen-Containing Heterocycles
The structure of this compound is pre-organized for the synthesis of a variety of nitrogen-containing heterocycles. nih.gov Beyond the specific examples of tetrahydroindoloisoquinolines and quinolines, the compound can be used to generate other fused ring systems. The development of new synthetic methods continues to expand the utility of such building blocks. For example, photocatalyzed modular synthesis presents a modern approach to construct N-heterocycles from alkenes and bifunctional nitrogen sources in a single step, highlighting the potential for innovative applications of allylaniline derivatives. nih.gov The aniline nitrogen can act as a nucleophile, while the allyl group can function as an electrophile after activation or participate in various pericyclic or metal-catalyzed reactions, leading to the formation of five, six, or even larger membered rings.
Integration into Multi-Step Organic Synthesis Sequences for Target Molecule Construction
In the broader context of organic synthesis, complex molecules are rarely made in a single step. Multi-step synthesis involves a series of sequential chemical reactions to build a target molecule from simpler starting materials. researchgate.net this compound is an ideal intermediate for integration into these longer sequences. A synthetic plan might involve the initial preparation of this compound, followed by its transformation into a key heterocyclic core using the methods described above. This core can then be further elaborated with additional functional groups to complete the synthesis of a complex natural product or pharmaceutical agent. The ability to access para-olefinated anilines through direct C-H functionalization offers a more efficient alternative to traditional multi-step methods, reducing cost and waste. uva.nl
Rational Design and Synthesis of Functionalized Derivatives of this compound
The rational design and synthesis of new derivatives based on the this compound scaffold is a key strategy for developing novel compounds with specific functions, such as biological activity or material properties. nih.govmdpi.com The parent structure can be systematically modified in several ways:
Aromatic Ring Functionalization : The electron-rich nature of the methoxy-substituted ring allows for electrophilic aromatic substitution reactions to introduce additional groups (e.g., halogens, nitro groups) at specific positions.
Allyl Group Transformation : The double bond of the allyl group is a versatile functional handle. It can undergo oxidation, reduction, hydroboration-oxidation, or olefin metathesis to introduce a wide array of other functional groups.
Aniline Nitrogen Modification : The amino group can be acylated, alkylated, or used to form other nitrogen-containing functional groups, which can modulate the electronic properties and reactivity of the entire molecule. science.gov
This modular approach allows chemists to create libraries of related compounds for screening purposes. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, an important pharmacological fragment, from a commercially available starting material in four steps demonstrates how a polysubstituted aniline can be constructed for a specific purpose, in this case, as a precursor for potent enzyme inhibitors. nih.gov Similarly, designing derivatives of this compound could lead to new candidates for drug discovery or materials science. mdpi.com
Computational and Theoretical Investigations of 2 Allyl 5 Methoxyaniline
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to elucidating the electronic nature of 2-Allyl-5-methoxyaniline, which governs its stability, reactivity, and physical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of aniline (B41778) derivatives. scispace.comresearchgate.net For this compound, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the molecule's most stable conformation. researchgate.net
These calculations would begin with a geometry optimization to find the lowest energy structure, defining bond lengths, bond angles, and dihedral angles. For instance, the orientation of the allyl and methoxy (B1213986) groups relative to the aniline ring is critical. It is expected that the amino group will be slightly non-planar, a common feature in anilines. researchgate.net The methoxy group's orientation influences the electronic properties of the benzene (B151609) ring. scispace.com
Key electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and atomic charges (e.g., Mulliken, ESP, and NBO charges). researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface. mdpi.com For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amino hydrogens, indicating sites for nucleophilic interaction. researchgate.net
Table 1: Predicted Geometrical Parameters from DFT Calculations This table presents hypothetical, representative data for this compound based on typical values for related structures.
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Å) | ~1.40 |
| C-O Bond Length (Å) | ~1.37 |
| N-H Bond Length (Å) | ~1.01 |
| C=C (Allyl) Bond Length (Å) | ~1.34 |
| Dipole Moment (Debye) | ~1.5 - 2.5 |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. mdpi.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, due to the electron-donating nature of both the amino and methoxy groups. The LUMO is likely distributed over the aromatic ring and the allyl group's π-system. researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com
Table 2: Predicted Frontier Orbital Properties This table presents hypothetical, representative data for this compound based on typical values for related structures.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.0 to -5.5 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |
Spectroscopic Property Predictions for Structural Characterization
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and confirms molecular structures.
Theoretical NMR chemical shifts for 1H and 13C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. scielo.org.zadergipark.org.tr These calculations are often performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS). dergipark.org.tr
For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons, which are influenced by the electron-donating effects of the amino and methoxy groups, typically shifting them upfield. researchgate.net The allyl group protons would have characteristic shifts in the vinyl and allylic regions. pdx.edu Similarly, the 13C NMR spectrum would show distinct signals for the aromatic, methoxy, and allyl carbons. Comparing calculated shifts with experimental data can confirm the molecular structure and assignment of signals. scielo.org.za
Theoretical vibrational spectra (Infrared and Raman) can be simulated from the harmonic vibrational frequencies calculated using DFT. researchgate.netresearchgate.net These calculations provide the wavenumbers and intensities of the vibrational modes. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic ring, allyl, and methoxy groups, C=C stretching of the allyl group, and C-O stretching of the methoxy group. scielo.org.za The simulated spectrum, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to aid in peak assignment. mdpi.com
Electronic (UV-Vis) absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as vertical excitation energies and oscillator strengths, which correspond to the absorption wavelength (λmax) and intensity, respectively. mdpi.com The UV-Vis spectrum of this compound is expected to show π → π* transitions associated with the substituted benzene ring. mdpi.com
Intermolecular Interactions and Solution-Phase Behavior
The functional groups on this compound—specifically the amino (-NH2) and methoxy (-OCH3) groups—dictate its intermolecular interactions. The amino group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). ijcce.ac.ir This capability for hydrogen bonding is a primary factor in its solution-phase behavior and physical properties.
Studies on the closely related 2-methoxyaniline show that it exhibits self-association through hydrogen bonding. ijcce.ac.ir It is confirmed that strong intermolecular interactions, including dipole-dipole forces and hydrogen bonds, are present. researchgate.net For this compound, similar interactions are expected. The presence of the nonpolar allyl group may introduce steric effects that could modulate the strength and geometry of these hydrogen bonds and influence its solubility in various solvents. Computational models can be used to study dimer or cluster formation and calculate the binding energies associated with these intermolecular interactions.
Characterization of Hydrogen Bonding Networks in Related Aniline Systems
Hydrogen bonding is a critical non-covalent interaction that dictates the structure and properties of molecular systems. In aniline and its derivatives, the amino group (-NH₂) can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. Computational studies have been instrumental in elucidating the nature of these interactions.
Theoretical investigations into the hydrogen bonding between aniline and water molecules have revealed detailed insights into the fundamental interactions at play. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) calculations have been employed to study the complexes formed between aniline and water. These studies show that the nitrogen atom of aniline is a stronger electron donor than the oxygen atom of water in the gas phase. physchemres.org Two primary types of hydrogen bonds are considered: one where the aniline NH group donates a proton to the water oxygen (Ph-HNH···OH₂), and another where the aniline nitrogen lone pair accepts a proton from a water hydrogen (Ph-H₂N···HOH). physchemres.org
Analysis using Natural Bond Orbital (NBO), Natural Energy Decomposition Analysis (NEDA), and Quantum Theory of Atoms in Molecules (QTAIM) methods indicates that the Ph-H₂N···HOH hydrogen bond exhibits partial covalent character, while the Ph-HNH···OH₂ interaction is primarily electrostatic. physchemres.org The stabilization energy due to charge transfer is found to be greater in the Ph-H₂N···HOH complex. physchemres.org
Furthermore, computational studies have explored the competition and cooperativity of hydrogen bonds in systems where aniline derivatives are involved in both intramolecular and intermolecular hydrogen bonding. rsc.org For instance, in compounds with an intramolecular hydrogen bond between an aniline NH₂ group and a pyridine nitrogen, the strength of an intermolecular hydrogen bond with a phosphine (B1218219) oxide acceptor is influenced by the strength of the intramolecular bond. rsc.org
The nature of the hydrogen bond can also be influenced by the interaction of the NH group with π-electron systems. Infrared depletion spectroscopy combined with molecular orbital calculations has been used to study NH-π type hydrogen bonds in aniline–alkene cluster cations. researchgate.net These studies have confirmed the presence of a hydrogen bond between one of the NH bonds of the aniline cation and the π-electrons of the alkene. researchgate.net
Table 1: Computational Details of Hydrogen Bonding Studies in Aniline-Water Complexes
| Computational Method | Basis Set | System Studied | Key Findings |
|---|---|---|---|
| DFT-PBE, DFT-D, MP2 | aug-cc-PVTZ, 6-311++G**, Def2-TZVP | Aniline-Water Complexes | Ph-H₂N···HOH bond is partially covalent; Ph-HNH···OH₂ is electrostatic. physchemres.org |
| NBO, NEDA, NPA, QTAIM | - | Aniline-Water Complexes | Greater stabilization energy from charge transfer in HOH···NH₂Ph complex. physchemres.org |
Analysis of Charge-Transfer Complex Formation in Binary Mixtures
Charge-transfer (CT) complexes are formed through the weak association of an electron donor and an electron acceptor molecule. jetir.org Aniline and its derivatives, with their electron-rich aromatic ring and amino group, can act as effective electron donors in the formation of such complexes.
Computational studies, often in conjunction with spectroscopic methods, have been used to characterize the formation and properties of charge-transfer complexes involving aromatic amines. The interaction between electron donors and acceptors can be described quantum mechanically as a resonance between a non-bonded state and a dative (charge-transferred) state. jetir.org
Research on binary mixtures of aromatic amines, such as NN-dimethylaniline, with halogenomethanes like carbon tetrachloride has demonstrated the formation of weak donor-acceptor complexes. rsc.org The association constants of these complexes can be determined from spectroscopic data using equations like the Benesi-Hildebrand equation. rsc.org
Theoretical calculations can provide insights into the electronic structure and stability of these complexes. For instance, studies on charge-transfer complexes of aniline derivatives with various organic acceptors have utilized UV-VIS-NIR and infrared spectroscopy to identify the electronic transitions characteristic of charge transfer. researchgate.net
Table 2: Examples of Charge-Transfer Complexes with Aniline Derivatives
| Electron Donor | Electron Acceptor | Method of Study |
|---|---|---|
| NN-dimethylaniline | Carbon tetrachloride, Chloroform, Dichloromethane | UV-Vis Spectroscopy |
| Aniline Blue | TCNQ, TCNE, DDQ, Chloranil | UV-VIS-NIR and Infrared Spectroscopy |
Reaction Mechanism Elucidation through Advanced Computational Modeling
Advanced computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving aniline and its derivatives. These methods allow for the exploration of potential energy surfaces, the identification of transition states and intermediates, and the calculation of reaction kinetics.
For example, the mechanism of the reaction between 4-methyl aniline and hydroxyl (OH) radicals has been investigated using the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set. mdpi.com Such studies can determine the favorability of different reaction pathways, such as H-abstraction from the amino group versus OH addition to the aromatic ring. mdpi.com The results indicated that the abstraction of a hydrogen atom from the amino group is a key pathway. mdpi.com
Similarly, the reaction mechanism between aniline and methyl (CH₃) radicals has been theoretically investigated to understand the comprehensive kinetics over a wide range of temperatures and pressures. nih.gov The potential energy surface was established at the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory, revealing competition between H-abstraction from the -NH₂ group and CH₃-addition to the aromatic ring. nih.gov
Computational studies have also been employed to corroborate experimental findings in palladium-catalyzed amination reactions involving substituted anilines. nih.gov Rate studies combined with computational analysis can help to determine the rate-limiting step of the catalytic cycle, such as oxidative addition, deprotonation of the intermediate metal ammonium complex, or reductive elimination. nih.gov
Furthermore, a combined experimental and computational approach has been used to study the kinetics and thermodynamics of the oxidative coupling reaction of aniline with promethazine. researchgate.net Density Functional Theory (DFT) calculations with the B3LYP/DGDZVP basis set were used to compare theoretical results with experimental data, providing insights into the reaction's activation parameters and thermodynamic profile. researchgate.net
Table 3: Computational Methods in Reaction Mechanism Studies of Aniline Derivatives
| Reaction Studied | Computational Methods | Key Insights |
|---|---|---|
| 4-methyl aniline + OH radical | M06-2X, CCSD(T) | NH-C₆H₄-CH₃ is the key product. mdpi.com |
| Aniline + CH₃ radical | CCSD(T)//M06-2X | H-abstraction from the -NH₂ group competes with CH₃-addition. nih.gov |
| Amination of aryl chlorides with anilines | - | Corroborated experimental findings on the rate-limiting step. nih.gov |
| Oxidative coupling of aniline with promethazine | DFT (B3LYP/DGDZVP) | Determined activation parameters and thermodynamic profile. researchgate.net |
Potential Academic Research Trajectories and Future Directions
Exploration of Novel Catalytic Systems for 2-Allyl-5-methoxyaniline Transformations
Future research could productively focus on developing novel catalytic systems to expand the synthetic utility of this compound. While classical methods for aniline (B41778) transformations are well-established, the development of more efficient, selective, and sustainable catalytic processes remains a key objective.
One promising avenue is the use of palladium-based catalysts. For instance, systems involving palladium(II) acetate (B1210297) and various phosphine (B1218219) ligands have proven effective in the transformation of substituted anilines. mdpi.com Research could be directed towards exploring similar palladium-catalyzed coupling and cyclization reactions involving the allyl group of this compound. Furthermore, the development of heterogeneous catalysts, such as supported palladium nanoparticles, could offer advantages in terms of catalyst recovery and reuse, aligning with the principles of sustainable chemistry. rsc.org
Another area of interest lies in the exploration of other transition metal catalysts, including those based on rhodium, iridium, and nickel. researchgate.netacs.org These metals can exhibit unique catalytic activities and selectivities for C-H activation, amination, and other transformations that could be applied to this compound. For example, iridium-catalyzed asymmetric hydroamination could potentially lead to the synthesis of chiral amines derived from the allyl group. acs.org
The table below summarizes potential catalytic systems and their targeted transformations for this compound.
| Catalyst System | Target Transformation | Potential Products |
| Pd(OAc)₂ / Phosphine Ligands | Intramolecular Cyclization | Substituted Indoles/Quinolines |
| Supported Pd Nanoparticles | Heck Coupling | Stilbene Derivatives |
| [Ir(coe)₂Cl]₂ / Chiral Ligands | Asymmetric Hydroamination | Chiral Amines |
| Ni(COD)₂ / N-Heterocyclic Carbenes | Cross-Coupling Reactions | Functionalized Anilines |
Development of Green Chemistry Approaches for Synthesis and Reactions of this compound
The principles of green chemistry offer a framework for designing more environmentally benign chemical processes. Future research on this compound should prioritize the development of such sustainable methodologies.
A key focus could be the use of greener solvents and reaction conditions. For instance, employing water or bio-based solvents in place of volatile organic compounds would significantly reduce the environmental impact of synthetic procedures. Additionally, the use of milder oxidizing agents, such as hydrogen peroxide in combination with a salt like sodium chloride, has been shown to be effective in the polymerization of related aniline derivatives and could be adapted for reactions involving this compound. researchgate.netrsc.org
Another important aspect of green chemistry is the reduction of waste. This can be achieved through the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, minimizing the need for intermediate purification steps. rsc.org The development of such processes for the synthesis and functionalization of this compound would be a significant advancement.
The following table outlines potential green chemistry approaches for the synthesis and reactions of this compound.
| Green Chemistry Principle | Approach | Specific Example |
| Safer Solvents | Use of aqueous or bio-based solvents | Synthesis in water or ethanol |
| Use of Renewable Feedstocks | Derivation from biomass | Synthesis from bio-derived precursors |
| Atom Economy | One-pot or tandem reactions | A one-pot synthesis and functionalization sequence |
| Catalysis | Use of reusable heterogeneous catalysts | Application of supported metal nanoparticle catalysts |
Investigation into Advanced Materials Science Applications (e.g., Polymer Precursors, Dyes)
The structural features of this compound make it an attractive candidate for the development of advanced materials. The aniline moiety suggests its potential as a monomer for the synthesis of conductive polymers, similar to polyaniline. The presence of the methoxy (B1213986) group can enhance the solubility and processability of the resulting polymer. researchgate.net Research in this area could focus on the oxidative polymerization of this compound to produce novel conductive polymers with tailored electronic and physical properties.
Furthermore, the aromatic amine structure of this compound makes it a suitable precursor for the synthesis of azo dyes. Diazotization of the aniline followed by coupling with various aromatic compounds could lead to a range of dyes with different colors and properties. scialert.netimpactfactor.orgresearchgate.netresearchgate.net The allyl group could also serve as a site for further modification of the dye molecule, for example, to improve its binding to fabrics or other materials.
The table below details potential materials science applications for this compound.
| Application Area | Material Type | Potential Properties and Uses |
| Electronics | Conductive Polymer | Soluble and processable conductive materials for sensors and electronic devices. |
| Textiles | Azo Dyes | Colored compounds for dyeing natural and synthetic fibers. |
| Coatings | Polymer Precursor | Cross-linkable polymers for durable and functional coatings. |
Design and Implementation of High-Throughput Screening Methodologies for Reaction Discovery
High-throughput screening (HTS) techniques have revolutionized the process of reaction discovery and optimization. scienceintheclassroom.org Applying these methodologies to the chemistry of this compound could rapidly identify new reactions and optimal conditions.
Miniaturized reaction platforms, such as those using microtiter plates, allow for a large number of experiments to be performed simultaneously with minimal consumption of reagents. scienceintheclassroom.org These platforms can be coupled with rapid analytical techniques, like mass spectrometry, to quickly assess the outcome of each reaction. This approach could be used to screen a wide range of catalysts, ligands, solvents, and other reaction parameters to discover novel transformations of this compound.
Microdroplet-based reaction screening is another powerful HTS technique that offers extremely short reaction times and high efficiency. nih.gov By carrying out reactions in microdroplets, it is possible to screen a vast chemical space in a very short period. This could be particularly useful for identifying unexpected and novel reactivity of this compound.
The following table outlines a potential workflow for high-throughput screening of this compound reactions.
| Step | Technique | Purpose |
| 1. Library Design | Combinatorial Chemistry | Generate a diverse set of potential reactants and catalysts. |
| 2. Reaction Execution | Miniaturized Automation | Perform a large number of reactions in parallel. |
| 3. Analysis | High-Throughput Mass Spectrometry | Rapidly identify successful reactions and products. |
| 4. Data Analysis | Cheminformatics | Identify trends and optimize reaction conditions. |
Integration of this compound Chemistry with Flow Chemistry Techniques
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and easier scalability. researchgate.netmdpi.com Integrating the synthesis and reactions of this compound with flow chemistry techniques could lead to more efficient and controlled chemical processes.
For example, the synthesis of this compound itself could be performed in a flow reactor, allowing for precise control over reaction parameters and potentially leading to higher yields and purity. Subsequent transformations of the molecule could also be carried out in flow, enabling the rapid and efficient production of derivatives.
Furthermore, flow chemistry allows for the safe handling of hazardous reagents and intermediates, as only small amounts are present in the reactor at any given time. This could be particularly beneficial for reactions involving highly reactive or unstable species. The integration of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring and control of the reaction process.
The table below highlights the potential benefits of applying flow chemistry to this compound.
| Advantage of Flow Chemistry | Application to this compound Chemistry |
| Improved Heat and Mass Transfer | More efficient and selective reactions. |
| Enhanced Safety | Safe handling of hazardous reagents and intermediates. |
| Scalability | Facile scale-up from laboratory to production quantities. |
| Automation and Control | Precise control over reaction parameters and real-time monitoring. |
Derivation of Fundamental Mechanistic Insights for Complex Organometallic Transformations
A deeper understanding of the mechanisms of organometallic transformations involving this compound is crucial for the rational design of new catalysts and reactions. Future research should aim to elucidate the intricate steps involved in these processes.
Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the role of catalysts and ligands. researchgate.net These theoretical studies can complement experimental investigations and guide the development of more efficient catalytic systems.
Experimental techniques, such as kinetic studies, in-situ spectroscopy, and the isolation and characterization of reaction intermediates, are also essential for unraveling reaction mechanisms. rsc.org By combining computational and experimental approaches, a comprehensive understanding of the factors that govern the reactivity and selectivity of organometallic transformations of this compound can be achieved.
The following table lists key areas for mechanistic investigation.
| Mechanistic Aspect | Investigative Approach | Expected Outcome |
| Catalyst Activation | Spectroscopic and computational studies | Understanding the formation of the active catalytic species. |
| Substrate Coordination | X-ray crystallography and NMR spectroscopy | Characterization of catalyst-substrate complexes. |
| Key Reaction Intermediates | Isolation and characterization or trapping experiments | Identification of transient species in the catalytic cycle. |
| Reaction Kinetics | Kinetic analysis under various conditions | Determination of rate-determining steps and reaction orders. |
Q & A
Advanced Research Question
Validate computational models : Compare DFT-calculated chemical shifts (using solvents like CDCl₃) with experimental data. Adjust basis sets or solvent effect parameters if discrepancies exceed ±0.2 ppm.
Check sample purity : Impurities (e.g., residual solvents) may distort signals. Use HPLC or GC-MS to confirm purity >95% .
Consider dynamic effects : Rotameric equilibria or hydrogen bonding in solution can shift signals. Variable-temperature NMR studies may clarify these effects .
What computational methods are suitable for modeling the electronic structure of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), aiding in reactivity predictions.
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, ethanol) to assess conformational stability.
- NMR Prediction Software : Tools like ACD/Labs or Gaussian-NMR to cross-validate experimental spectra .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
- Emergency Measures : For eye contact, rinse with water for ≥15 minutes; for skin exposure, wash with soap and water immediately .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
How to design reaction optimization studies for improving yield in this compound synthesis?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity).
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.
- Scale-Up Considerations : Ensure solvent removal and purification methods (e.g., column chromatography) are scalable without compromising yield .
What analytical methods are required to confirm the purity of this compound?
Basic Research Question
| Method | Key Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, UV detection (254 nm) | Single peak, >95% area purity |
| Elemental Analysis | %C, %H, %N | ±0.4% of theoretical values |
| TLC | Silica gel, ethyl acetate/hexane (1:3) | Single spot (Rf ~0.5) |
| Supplement with melting point consistency (±2°C range) . |
How to apply FAIR data principles in managing experimental data for this compound research?
Advanced Research Question
- Findable : Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo.
- Accessible : Use open-access platforms (e.g., Figshare) with CC-BY licenses.
- Interoperable : Format data in standardized formats (e.g., .cif for crystallography, .jdx for spectra).
- Reusable : Provide metadata (e.g., reaction conditions, instrument settings) in machine-readable formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
